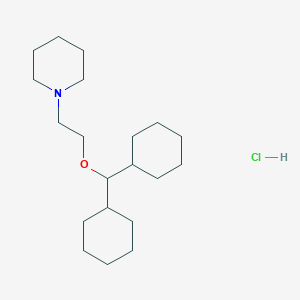

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride

説明

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable and soluble form

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 1-(2-(dicyclohexylmethoxy)ethyl)piperidine. This intermediate can be synthesized through the reaction of piperidine with 2-(dicyclohexylmethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Once the intermediate is obtained, it is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution, where the hydrochloride salt precipitates out and can be collected by filtration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include crystallization, distillation, and recrystallization to ensure the final product meets the required purity standards.

化学反応の分析

Types of Reactions

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can act as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

科学的研究の応用

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including its role as an intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Piperidine: A simpler analog with a six-membered ring containing five methylene bridges and one amine bridge.

Pyridine: A six-membered aromatic ring with one nitrogen atom, differing from piperidine by the presence of a double bond system.

Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

Uniqueness

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is unique due to the presence of the dicyclohexylmethoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

生物活性

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H30N•HCl

- Molecular Weight : 303.90 g/mol

- CAS Number : Not specified

The compound features a piperidine ring substituted with a dicyclohexylmethoxy group, which influences its biological interactions and pharmacokinetic properties.

Piperidine derivatives often exhibit diverse biological activities due to their ability to interact with various receptors and enzymes. The biological activity of this specific compound may involve:

- Nitric Oxide Production : Similar compounds have been shown to produce nitric oxide (NO), which plays a crucial role in vascular functions and immune responses. NO is involved in mediating tumoricidal and bactericidal actions in macrophages and enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

- Cytotoxicity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown sub-micromolar cytotoxic activity on tumor cell lines while demonstrating minimal toxicity on non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been evaluated against several microbial strains. In studies involving related compounds:

- Minimum Inhibitory Concentrations (MICs) : Certain derivatives exhibited MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis, indicating strong tuberculostatic activity .

Cytotoxicity Assays

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

- Selectivity Index : Compounds similar to piperidine derivatives displayed selectivity towards cancer cells over non-cancerous cells, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Tuberculostatic Activity : Research showed that specific piperidinothiosemicarbazone derivatives had significant inhibitory effects on M. tuberculosis growth, outperforming standard treatments .

- Antimicrobial Selectivity : A study indicated that certain piperidine derivatives demonstrated high selectivity against Gram-positive bacteria while showing limited activity against Gram-negative strains .

- Cytotoxic Effects on Tumor Cells : Piperidine-containing compounds have been tested for their cytotoxic effects on various tumor cell lines, revealing promising results in terms of potency and selectivity .

Summary of Biological Activities

特性

IUPAC Name |

1-[2-(dicyclohexylmethoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h18-20H,1-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIBCUIBCDQVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)OCCN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144981 | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102376-35-2 | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102376352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。